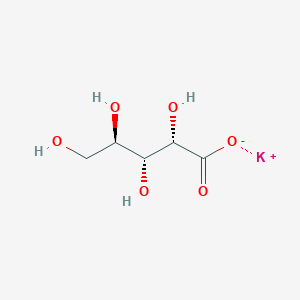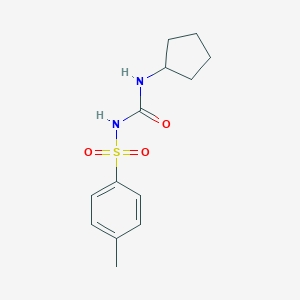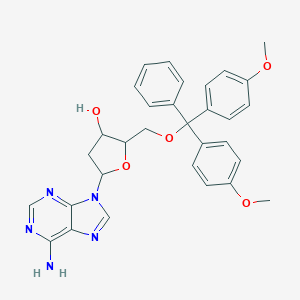
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine
Overview
Description
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine is a chemically modified nucleoside that is used as a precursor in the synthesis of antisense oligonucleotides. These oligonucleotides are designed to bind to specific RNA sequences, thereby inhibiting gene expression. The dimethoxytrityl (DMT) group is a protective group used in the synthesis of oligonucleotides to protect the 5'-hydroxyl group of nucleosides during the chemical synthesis process.
Synthesis Analysis
The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine involves a multi-step process that has been optimized for high yield and purity. The process begins with the alkylation of 2,6-diaminopurine riboside using inexpensive reagents such as KOH, DMSO, and alkyl halides at room temperature. This is followed by crystallization, enzymatic deamination, selective N2-isobutyrylation, and finally, 5'-O-dimethoxytritylation to obtain the desired product. This optimized process has been scaled up to the pilot plant level, indicating its practical application in large-scale production .
Molecular Structure Analysis
The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine is characterized by the presence of the DMT group attached to the 5' position of the deoxyadenosine. The DMT group is a bulky, lipophilic moiety that provides steric protection to the 5'-hydroxyl group. This protection is crucial during the synthesis of oligonucleotides to prevent unwanted reactions at this site.
Chemical Reactions Analysis
In the context of chemical reactions, the DMT group can be removed under acidic conditions, which is a common step in the deprotection of oligonucleotides following synthesis. The deprotection allows for the subsequent ligation or further modification of the oligonucleotide as required for its intended application. The stability of the DMT group under various conditions is an important consideration in the synthesis and handling of these modified nucleosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine are influenced by both the deoxyadenosine moiety and the DMT protective group. The presence of the DMT group increases the overall hydrophobicity of the molecule, which may affect its solubility in different solvents. The protective group also increases the molecular weight and steric bulk of the nucleoside. These properties are essential for the successful synthesis and purification of oligonucleotides, as they can influence the efficiency of the synthetic process and the stability of the intermediate products .
While the provided data does not include direct studies on 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine, the synthesis and properties of similar modified nucleosides are well-documented, and the principles can be applied to understand the behavior of this compound in various chemical contexts .
Scientific Research Applications
-
Solid-Phase Synthesis of Polynucleotides and Polythymidylic Acids
- Field : Biochemistry and Molecular Biology
- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” is used in the solid-phase synthesis of polynucleotides and polythymidylic acids .
- Method of Application : This involves the block coupling phosphotriester method .
- Results or Outcomes : The specific results or outcomes would depend on the exact sequence of the polynucleotide or polythymidylic acid being synthesized .
-
Stereoselective Synthesis of 3’-Deoxy-3’-Threo-Hydroxymethyl Nucleoside
- Field : Organic Chemistry
- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” is used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .
- Method of Application : The specific method would depend on the exact synthesis procedure .
- Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .
-
Synthesis of Oligodeoxynucleotides
- Field : Biochemistry and Molecular Biology
- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” can be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .
- Method of Application : The specific method would depend on the exact synthesis procedure .
- Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .
-
Antiviral and Anticancer Studies
- Field : Pharmacology
- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” may be used as a research tool for antiviral and anticancer studies .
- Method of Application : The specific method would depend on the exact research study .
- Results or Outcomes : The specific results or outcomes would depend on the exact research study .
-
Synthesis of Modified Oligonucleotides
- Field : Biochemistry and Molecular Biology
- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” can be used in the synthesis of modified oligonucleotides .
- Method of Application : The specific method would depend on the exact synthesis procedure .
- Results or Outcomes : The specific results or outcomes would depend on the exact synthesis procedure .
-
Research Tool for Antiviral and Anticancer Studies
- Field : Pharmacology
- Application Summary : “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine” may be used as a research tool for antiviral and anticancer studies .
- Method of Application : The specific method would depend on the exact research study .
- Results or Outcomes : The specific results or outcomes would depend on the exact research study .
Safety And Hazards
properties
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3,(H2,32,33,34)/t25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSZVKDFBLXOB-OYUWMTPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



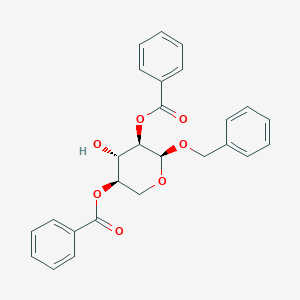
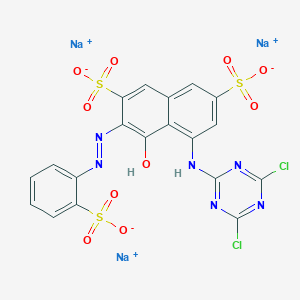
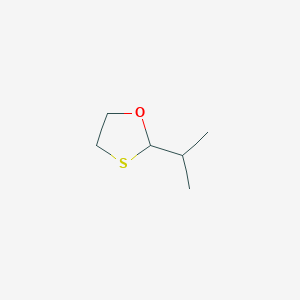
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

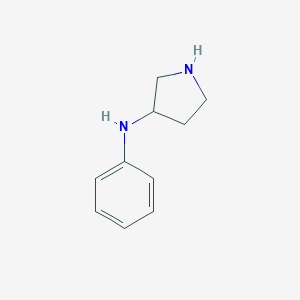
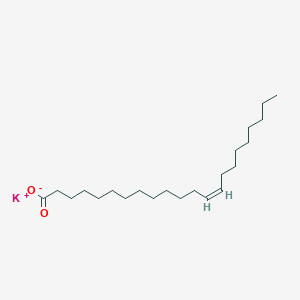
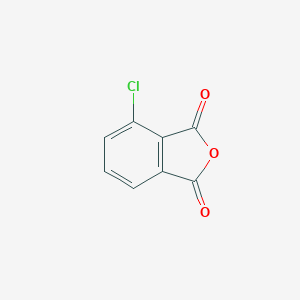
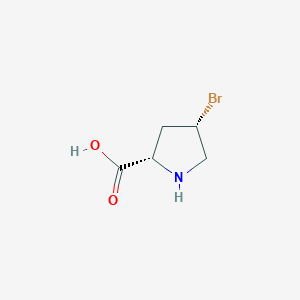
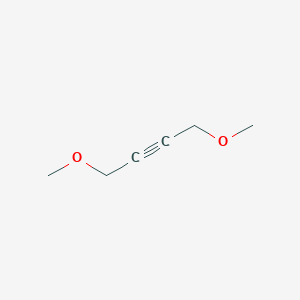
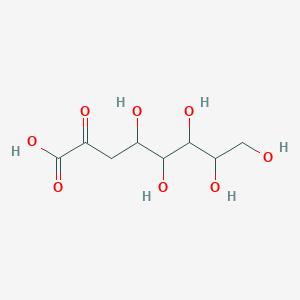
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
